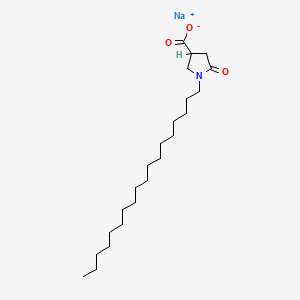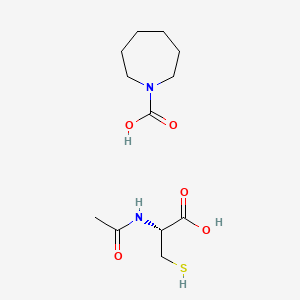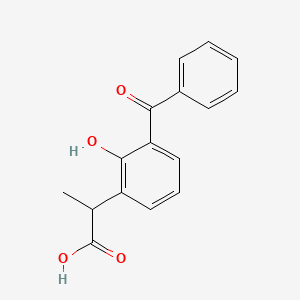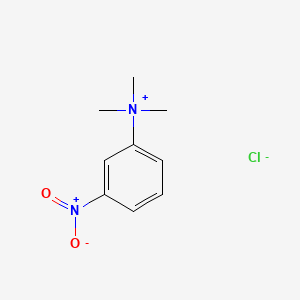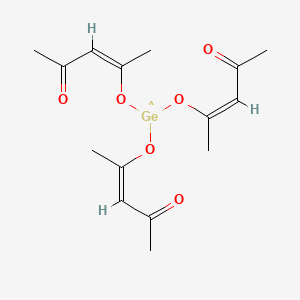
Tris(pentane-2,4-dionato-O,O')germanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(pentane-2,4-dionato-O,O’)germanium is a coordination compound where germanium is bonded to three pentane-2,4-dionato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(pentane-2,4-dionato-O,O’)germanium typically involves the reaction of germanium tetrachloride with pentane-2,4-dione in the presence of a base. The reaction proceeds as follows: [ \text{GeCl}_4 + 3 \text{C}_5\text{H}_8\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Ge(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ] The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for Tris(pentane-2,4-dionato-O,O’)germanium are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(pentane-2,4-dionato-O,O’)germanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: Ligands can be substituted with other donor molecules, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using donor solvents or other ligands.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various germanium coordination complexes
Aplicaciones Científicas De Investigación
Tris(pentane-2,4-dionato-O,O’)germanium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Catalysis: Explored as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of Tris(pentane-2,4-dionato-O,O’)germanium involves its ability to coordinate with various substrates through its germanium center. This coordination can alter the electronic properties of the substrates, facilitating various chemical transformations. The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)molybdenum
- Tris(pentane-2,4-dionato-O,O’)cobalt
Comparison: Tris(pentane-2,4-dionato-O,O’)germanium is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its analogs with other metals. For example, Tris(pentane-2,4-dionato-O,O’)gallium has different reactivity and coordination chemistry due to the differences in the electronic configuration and size of gallium compared to germanium .
Propiedades
Número CAS |
47177-66-2 |
|---|---|
Fórmula molecular |
C15H21GeO6 |
Peso molecular |
370.0 g/mol |
InChI |
InChI=1S/C15H21GeO6/c1-10(17)7-13(4)20-16(21-14(5)8-11(2)18)22-15(6)9-12(3)19/h7-9H,1-6H3/b13-7-,14-8-,15-9- |
Clave InChI |
FTGUTCHLTSGDFS-ZLUULJOASA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/O[Ge](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |
SMILES canónico |
CC(=CC(=O)C)O[Ge](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


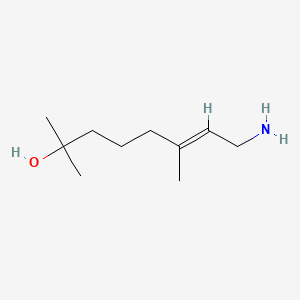
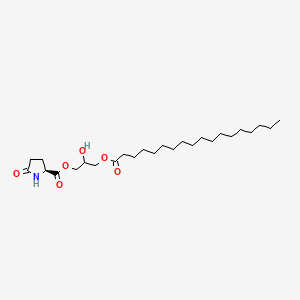

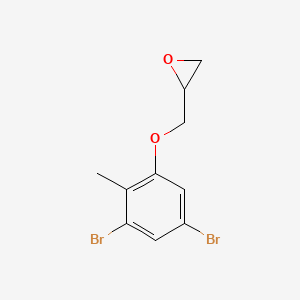


![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)

